2-Fluoro-3-(oxolan-3-yl)propanoic acid 2-Fluoro-3-(oxolan-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1510013-78-1
VCID: VC3204996
InChI: InChI=1S/C7H11FO3/c8-6(7(9)10)3-5-1-2-11-4-5/h5-6H,1-4H2,(H,9,10)
SMILES: C1COCC1CC(C(=O)O)F
Molecular Formula: C7H11FO3
Molecular Weight: 162.16 g/mol

2-Fluoro-3-(oxolan-3-yl)propanoic acid

CAS No.: 1510013-78-1

Cat. No.: VC3204996

Molecular Formula: C7H11FO3

Molecular Weight: 162.16 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-3-(oxolan-3-yl)propanoic acid - 1510013-78-1

Specification

CAS No. 1510013-78-1
Molecular Formula C7H11FO3
Molecular Weight 162.16 g/mol
IUPAC Name 2-fluoro-3-(oxolan-3-yl)propanoic acid
Standard InChI InChI=1S/C7H11FO3/c8-6(7(9)10)3-5-1-2-11-4-5/h5-6H,1-4H2,(H,9,10)
Standard InChI Key PHTIHFOCXSERAJ-UHFFFAOYSA-N
SMILES C1COCC1CC(C(=O)O)F
Canonical SMILES C1COCC1CC(C(=O)O)F

Introduction

Chemical Structure and Identification

2-Fluoro-3-(oxolan-3-yl)propanoic acid features a tetrahydrofuran ring (oxolane) connected to a fluorinated propanoic acid chain. The presence of the oxolane ring distinguishes this compound from similar structures such as 2-Fluoro-3-(oxan-4-yl)propanoic acid, which instead contains a tetrahydropyran (six-membered) ring system .

The oxolane ring (tetrahydrofuran) is a five-membered heterocyclic structure containing one oxygen atom, with the 3-yl designation indicating attachment at the 3-position of this ring. The propanoic acid chain includes a fluorine atom at the 2-position, creating a chiral center that may influence the compound's biological activity and chemical reactivity.

Structural Comparison with Related Compounds

It is important to distinguish 2-Fluoro-3-(oxolan-3-yl)propanoic acid from structurally similar compounds found in chemical databases:

Feature2-Fluoro-3-(oxolan-3-yl)propanoic acid2-Fluoro-3-(oxan-4-yl)propanoic acid
Ring systemOxolane (5-membered)Oxane/Tetrahydropyran (6-membered)
Molecular formulaC8H13FO3 (predicted)C8H13FO3
Attachment position3-position of ring4-position of ring
Molecular weight~176 g/mol (predicted)176.19 g/mol
Ring oxygen count11

The structural similarity to 2-Fluoro-3-(oxan-4-yl)propanoic acid suggests comparable physical properties, though distinct biological activities may result from the different ring sizes and substitution patterns .

Physicochemical Properties

Based on structural analysis and comparison with similar compounds, 2-Fluoro-3-(oxolan-3-yl)propanoic acid likely exhibits the following physicochemical properties:

Basic Physical Properties

PropertyValueBasis
Physical stateSolid (predicted)Based on similar carboxylic acids
Molecular weightApproximately 176 g/molCalculated from molecular formula
LogPApproximately -0.8Comparison with similar fluorinated compounds
Hydrogen bond donors1 (carboxylic acid)Structural analysis
Hydrogen bond acceptors3 (F, ring O, C=O)Structural analysis
Rotatable bondsApproximately 4Structural analysis

Solubility and Polarity

The compound likely exhibits good water solubility due to its carboxylic acid moiety and relatively low predicted LogP value. The presence of fluorine and multiple oxygen atoms contributes to a moderate polar surface area, enhancing solubility in polar solvents while retaining some lipophilic character from the oxolane ring .

Applications in Medicinal Chemistry and Research

Related Compound Applications

The search results indicate that structurally related compounds have been included in chemical libraries offered by suppliers such as Chemspace, suggesting interest in these scaffolds for research purposes . The compound 2-({6-fluoro-3-oxabicyclo[3.1.0]hexan-6-yl}formamido)-2-(oxolan-3-yl)propanoic acid, which contains the oxolan-3-yl moiety, is available through chemical vendors, indicating commercial relevance for this structural class .

Analytical Characterization Methods

Spectroscopic Identification

For proper characterization of 2-Fluoro-3-(oxolan-3-yl)propanoic acid, the following analytical techniques would be applicable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR would show characteristic signals for the oxolane ring protons and the propanoic acid chain

    • 19F NMR would provide a diagnostic signal for the fluorine substituent

    • 13C NMR would confirm the carbon skeleton and substitution pattern

  • Mass Spectrometry:

    • High-resolution mass spectrometry (HRMS) would confirm the molecular formula

    • Fragmentation patterns would show characteristic losses associated with the carboxylic acid group and fluorine

  • Infrared Spectroscopy:

    • Characteristic absorption bands for C=O stretching (approximately 1700 cm-1)

    • O-H stretching of the carboxylic acid

    • C-F stretching (1000-1400 cm-1)

Comparison with Similar Biologically Active Compounds

Fluorinated carboxylic acids have demonstrated various biological activities in pharmaceutical research. The table below compares 2-Fluoro-3-(oxolan-3-yl)propanoic acid with structurally related compounds that have documented biological properties:

CompoundStructural SimilarityBiological RelevanceReference
2-Fluoro-3-(oxan-4-yl)propanoic acidDifferent ring size (6 vs 5)Potential chemical building block
2-({6-fluoro-3-oxabicyclo[3.1.0]hexan-6-yl}formamido)-2-(oxolan-3-yl)propanoic acidContains oxolan-3-yl moietyAvailable for research applications
Fluorinated FAD-dependent oxidoreductase substratesContains oxidizable groupsEnzymatic substrates

Current Research Status and Future Directions

Currently, detailed research specifically on 2-Fluoro-3-(oxolan-3-yl)propanoic acid appears limited in the available scientific literature. The compound represents a specialized chemical structure that likely serves specific purposes in medicinal chemistry and organic synthesis research.

Future research directions may include:

  • Development of efficient synthetic routes specifically for this compound and analogues.

  • Evaluation of biological activity across various target systems.

  • Investigation of structure-activity relationships to optimize pharmacological properties.

  • Exploration as a building block for more complex pharmaceutical candidates.

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